2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid
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Overview
Description
2-(Butylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with a butylthio group. One common method is the reaction of 2-thiouracil with butyl bromide under basic conditions to introduce the butylthio group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Butylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The butylthio group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: A precursor in the synthesis of 2-(Butylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.
6-Methyluracil: Another pyrimidine derivative with different substituents.
2-Mercaptopyrimidine: Similar structure with a mercapto group instead of a butylthio group.
Properties
CAS No. |
6308-29-8 |
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Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-butylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-2-3-4-15-9-10-6(8(13)14)5-7(12)11-9/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
NUBJVMLEUWMEQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=CC(=O)N1)C(=O)O |
Origin of Product |
United States |
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